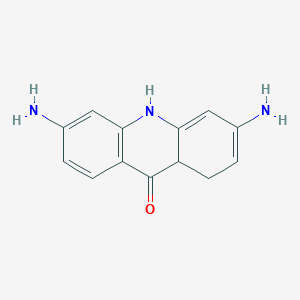
3,6-Diamino-8,10-dihydroacridin-9(8aH)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,6-Diamino-8,10-dihydroacridin-9(8aH)-one is a chemical compound belonging to the acridine family. Acridines are known for their diverse applications in medicinal chemistry, particularly as potential anticancer agents. This compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Diamino-8,10-dihydroacridin-9(8aH)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted aniline, the compound can be synthesized through a series of reactions involving nitration, reduction, and cyclization.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yield and purity through purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
3,6-Diamino-8,10-dihydroacridin-9(8aH)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s biological activity.
Substitution: The amino groups can participate in substitution reactions, leading to the formation of various analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or alkylating agents can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while substitution reactions could produce a variety of substituted acridines.
科学研究应用
3,6-Diamino-8,10-dihydroacridin-9(8aH)-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with DNA and proteins.
Medicine: Investigated for its potential as an anticancer agent due to its ability to intercalate into DNA.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
作用机制
The mechanism of action of 3,6-Diamino-8,10-dihydroacridin-9(8aH)-one involves its interaction with biological macromolecules. It can intercalate into DNA, disrupting the replication process and leading to cell death. This property makes it a potential candidate for anticancer therapy. The compound may also interact with specific proteins, inhibiting their function and affecting cellular pathways.
相似化合物的比较
Similar Compounds
Acridine: The parent compound, known for its antibacterial and antimalarial properties.
Acriflavine: A derivative used as an antiseptic and in cancer research.
Proflavine: Another derivative with antibacterial properties.
Uniqueness
3,6-Diamino-8,10-dihydroacridin-9(8aH)-one is unique due to its specific substitution pattern, which may confer distinct biological activities compared to other acridine derivatives. Its dual amino groups and dihydroacridinone structure allow for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
属性
分子式 |
C13H13N3O |
|---|---|
分子量 |
227.26 g/mol |
IUPAC 名称 |
3,6-diamino-9a,10-dihydro-1H-acridin-9-one |
InChI |
InChI=1S/C13H13N3O/c14-7-1-3-9-11(5-7)16-12-6-8(15)2-4-10(12)13(9)17/h1-3,5-6,10,16H,4,14-15H2 |
InChI 键 |
OUPJODOYXJFFPN-UHFFFAOYSA-N |
规范 SMILES |
C1C=C(C=C2C1C(=O)C3=C(N2)C=C(C=C3)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



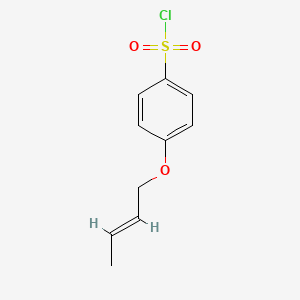
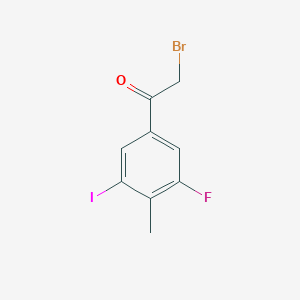
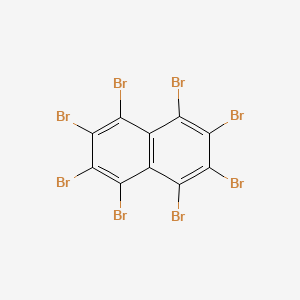
![Methyl 3'-(1,3-dioxolan-2-yl)[1,1'-biphenyl]-3-carboxylate](/img/structure/B12843785.png)
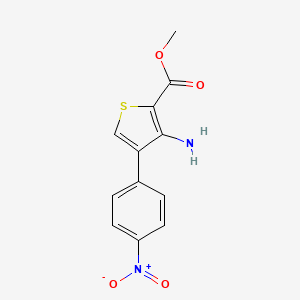

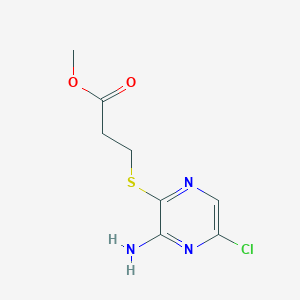

![3-iodo-6-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B12843826.png)
![1-Methyl-1H-imidazo[4,5-b]pyridin-5(4H)-one](/img/structure/B12843829.png)



